5-Ethoxyindole
Overview
Description
5-Ethoxyindole is an organic compound with the chemical formula C10H11NO. It features an ethoxy group attached to the indole ring structure. This compound appears as a white crystalline solid with a melting point of approximately 45-50°C and a boiling point of around 254°C . Indole derivatives, including this compound, are significant in various fields due to their biological and chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar compound, 5-hydroxyindole, is known to interact with l-type calcium channels located on colonic smooth muscle cells
Mode of Action
Based on the action of 5-hydroxyindole, it can be hypothesized that 5-ethoxyindole might interact with its targets to modulate their activity . This interaction could lead to changes in cellular processes, such as acceleration of gut contractility .
Biochemical Pathways
5-hydroxyindole, a similar compound, is known to be involved in the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-htp) to 5-hydroxyindole via the tryptophanase (tnaa) enzyme . This suggests that this compound might be involved in similar biochemical pathways.
Result of Action
Based on the effects of 5-hydroxyindole, it can be hypothesized that this compound might accelerate gut contractility and increase serotonin production .
Action Environment
It’s known that the production of 5-hydroxyindole is inhibited upon ph reduction in in vitro studies . This suggests that the action of this compound might also be influenced by environmental factors such as pH.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include 5-Ethoxyindole, have diverse biological activities . They have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Cellular Effects
Related compounds such as 5-methoxyindole metabolites have been shown to control COX-2 expression at the transcriptional level . These metabolites inhibit COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .
Molecular Mechanism
Related compounds such as 5-methoxyindole metabolites have been shown to control COX-2 expression at the transcriptional level . These metabolites inhibit COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .
Metabolic Pathways
Related compounds such as 5-methoxyindole metabolites are known to be involved in the metabolism of L-tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyindole can be achieved through several methods. One common approach involves the reaction of p-phenetidine with α-methylacetoacetate, followed by cyclization and purification steps . Another method includes the chlorination of 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
5-Ethoxyindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological processes and potential as a biochemical probe.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Methoxyindole: Similar in structure but with a methoxy group instead of an ethoxy group.
5-Hydroxyindole: Features a hydroxyl group and is known for its role in neurotransmitter synthesis and signaling.
5-Bromoindole: Contains a bromine atom and is used in various synthetic and medicinal chemistry applications.
Uniqueness of 5-Ethoxyindole: this compound is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic routes and applications that other indole derivatives may not be suitable for.
Properties
IUPAC Name |
5-ethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPDICCMASELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406438 | |
Record name | 5-Ethoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10501-17-4 | |
Record name | 5-Ethoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 5-ethoxyindole highlighted in the provided research?
A: The primary application of this compound (5-ethoxy-1H-indole) discussed in the research is its use as a precursor in synthesizing compounds for dyeing keratin materials, particularly human hair. [] This application leverages the reactivity of the indole ring system and the potential for color modification through the introduction of various substituents.
Q2: How does the structure of this compound relate to its color-changing properties in hair dye formulations?
A: The research specifically focuses on 4- or 7-substituted indoles for dyeing hair. [] While this compound itself isn't directly used as a dye, its structure serves as a foundation for adding specific substituents. The presence of the ethoxy group at the 5-position and the potential for further substitutions at positions 4 and 7 likely influence the molecule's electronic properties, impacting its interaction with light and thus its color. Further research would be needed to elucidate the precise relationship between the substitution patterns and the resulting color variations.
Q3: Beyond hair dyes, has this compound been explored for other biological applications?
A: Yes, research indicates that a derivative of this compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), demonstrates affinity for the human dopamine D2 receptor. [] This compound was designed as a modification of D2AAK1, a multi-target compound with potential applications in neuroscience research.
Q4: What is known about the thermal stability of this compound derivatives?
A: Thermal analysis of D2AAK1_3, a derivative of this compound, revealed good thermal stability. [] TG-DSC and TG-FTIR analyses provided insights into its decomposition behavior in air and nitrogen atmospheres. This information is crucial for understanding the compound's behavior during synthesis, storage, and potential applications.
Q5: Are there efficient synthetic routes available for producing this compound and its derivatives?
A: Yes, research highlights a convenient synthesis of 3-(γ-aminopropyl)-5-ethoxyindole, a derivative of this compound, starting from p-phenetidine and α-methylacetoacetate. [, ] This method is praised for its reduced number of intermediates and improved purification techniques, suggesting its potential for scalable synthesis.
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